Dodecyl(diphenyl)phosphane
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Overview
Description
Dodecyl(diphenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a dodecyl group and two phenyl groups. This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical applications due to their unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl(diphenyl)phosphane can be synthesized through the reaction of chlorophosphines with Grignard reagents. The general reaction involves the interaction of dodecylmagnesium bromide with diphenylchlorophosphine under anhydrous conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dodecyl(diphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Addition: The compound can add to activated alkenes and alkynes, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Addition: Catalysts like platinum or palladium can facilitate the addition reactions.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Phosphonium Salts: Produced via nucleophilic substitution reactions.
Phosphine Ligands: Resulting from addition reactions with alkenes and alkynes.
Scientific Research Applications
Dodecyl(diphenyl)phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of dodecyl(diphenyl)phosphane involves its ability to act as a nucleophile, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The phosphorus atom in the compound can also undergo oxidation, forming phosphine oxides that can further react with other substrates .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: Similar in structure but lacks the dodecyl group.
Triphenylphosphine: Contains three phenyl groups instead of a dodecyl group.
Dodecylphosphine: Contains a dodecyl group but lacks the phenyl groups.
Uniqueness
Dodecyl(diphenyl)phosphane is unique due to the presence of both a long alkyl chain (dodecyl group) and aromatic rings (phenyl groups). This combination imparts distinct solubility, reactivity, and steric properties, making it suitable for specific applications where other phosphines may not be as effective .
Properties
CAS No. |
38854-58-9 |
---|---|
Molecular Formula |
C24H35P |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
dodecyl(diphenyl)phosphane |
InChI |
InChI=1S/C24H35P/c1-2-3-4-5-6-7-8-9-10-17-22-25(23-18-13-11-14-19-23)24-20-15-12-16-21-24/h11-16,18-21H,2-10,17,22H2,1H3 |
InChI Key |
KCYMAYAYGICFGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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